molecular formula C17H18N2O3S B3122900 N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide CAS No. 303988-30-9

N-(tert-butyl)-3-nitro-4-(phenylsulfanyl)benzenecarboxamide

Cat. No. B3122900
CAS RN: 303988-30-9
M. Wt: 330.4 g/mol
InChI Key: HQMUXLRASKQXRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, tert-butanesulfinamide is known to be used in the stereoselective synthesis of amines and their derivatives . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. Electrophilic aromatic substitution is a common reaction for benzene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, tert-butylbenzene, which could be a part of this compound, is a flammable colorless liquid which is nearly insoluble in water but miscible with organic solvents .

Scientific Research Applications

Synthesis and Organic Chemistry

Compounds with tert-butyl and nitro functional groups, including those similar to the specified compound, are pivotal in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been recognized for their role as N-(Boc) nitrone equivalents, showcasing their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005). These compounds demonstrate versatility in reacting with organometallics to yield N-(Boc)hydroxylamines, indicating their significant potential in creating complex molecular structures.

Material Science and Polymer Research

The synthesis of polymers with specific functional groups, akin to those in the target compound, is of high interest. A study on the synthesis of polyamides from bis(ether-carboxylic acid) derived from 4-tert-butylcatechol highlights the importance of incorporating tert-butyl groups into polymers for enhancing solubility and thermal stability, thus broadening their application in high-performance materials (Hsiao, Yang, & Chen, 2000).

Catalysis and Asymmetric Synthesis

The role of tert-butyl and nitro groups in catalysis and asymmetric synthesis is also noteworthy. For instance, N-tert-butanesulfinyl imines are utilized as intermediates for the asymmetric synthesis of amines, demonstrating how such functional groups can influence the directionality and outcome of chemical reactions (Ellman, Owens, & Tang, 2002). These findings underscore the compound's potential in facilitating the synthesis of enantioenriched amines, which are crucial in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. It could potentially act as an intermediate in various chemical reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, tert-butyl compounds can be flammable and may pose risks if inhaled, ingested, or come into contact with skin .

properties

IUPAC Name

N-tert-butyl-3-nitro-4-phenylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2,3)18-16(20)12-9-10-15(14(11-12)19(21)22)23-13-7-5-4-6-8-13/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMUXLRASKQXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101212217
Record name N-(1,1-Dimethylethyl)-3-nitro-4-(phenylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303988-30-9
Record name N-(1,1-Dimethylethyl)-3-nitro-4-(phenylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303988-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-3-nitro-4-(phenylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101212217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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